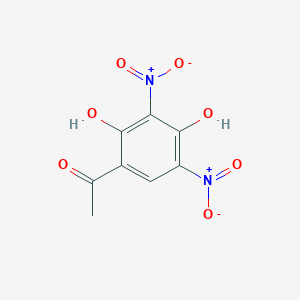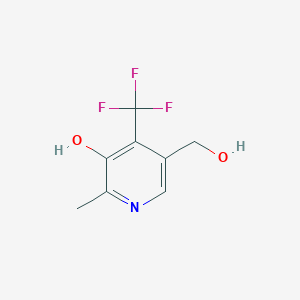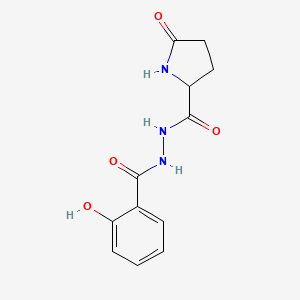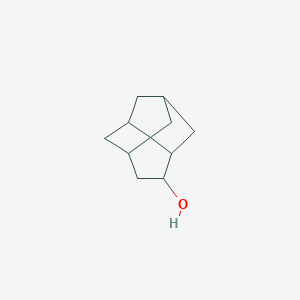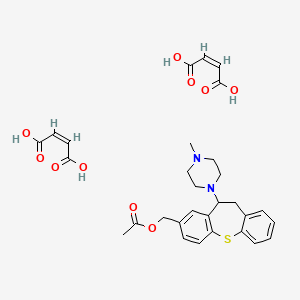
(1Z)-N,N'-Dimethyl(phenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with aniline under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Types of Reactions:
Oxidation: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
科学研究应用
(1Z)-N,N’-Dimethyl(phenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological responses.
相似化合物的比较
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the ethanimidamide moiety.
N-Phenylacetamide: Contains the phenyl group and amide functionality but differs in the substitution pattern.
Uniqueness: (1Z)-N,N’-Dimethyl(phenyl)ethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of a phenyl group with an ethanimidamide moiety sets it apart from other related compounds, offering unique opportunities for research and application.
属性
CAS 编号 |
52066-17-8 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC 名称 |
N,N'-dimethyl-2-phenylethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-11-10(12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) |
InChI 键 |
XCSUORFQYDEOHR-UHFFFAOYSA-N |
规范 SMILES |
CNC(=NC)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


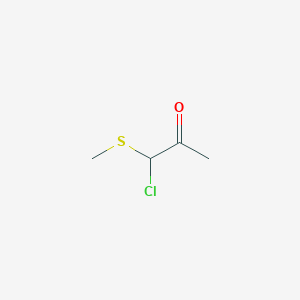
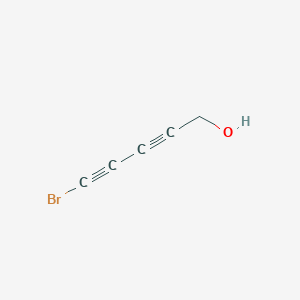
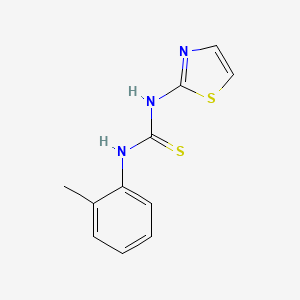
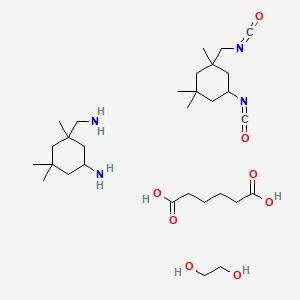
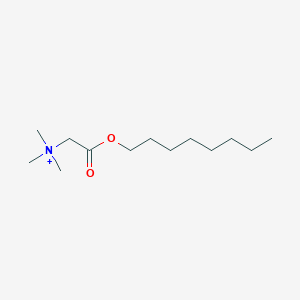
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
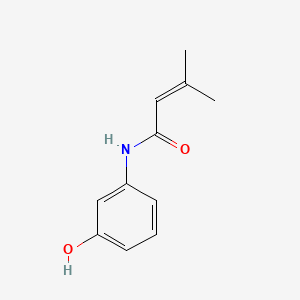
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
